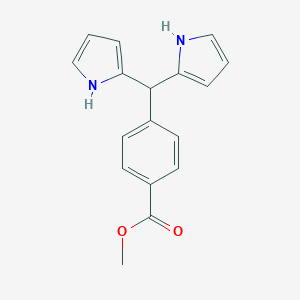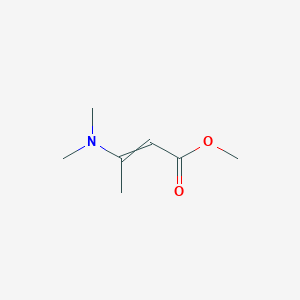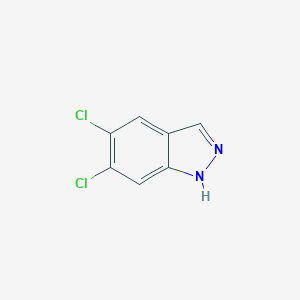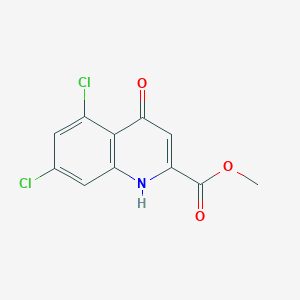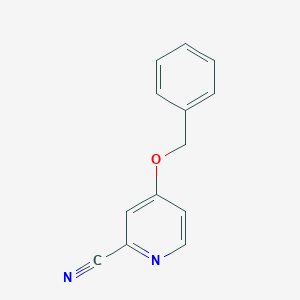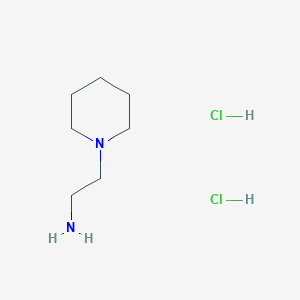
4-(1H-pyrazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Molecular Structure Analysis
The molecular formula of 4-(1H-pyrazol-1-yl)butanoic acid is C7H10N2O2 . Its average mass is 154.167 Da and its monoisotopic mass is 154.074234 Da .Chemical Reactions Analysis
4-(1H-pyrazol-1-yl)butanoic acid is an inhibitor of SPT, the enzyme responsible for the synthesis of sphingolipids. The inhibition of SPT by 4-(1H-pyrazol-1-yl)butanoic acid has a number of biochemical and physiological effects. The decrease in the levels of sphingolipids in the cell leads to an increase in the levels of free fatty acids, which can lead to an increase in the production of energy.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1H-pyrazol-1-yl)butanoic acid include a density of 1.2±0.1 g/cm3, a boiling point of 335.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.1±3.0 kJ/mol and a flash point of 156.8±23.2 °C . The compound has a molar refractivity of 41.0±0.5 cm3 and a polarizability of 16.2±0.5 10-24 cm3 .Wirkmechanismus
Target of Action
Similar compounds have been found to have high affinity for certain integrins , and some pyrazole derivatives have shown antiparasitic , antibacterial , and anti-viral HIV activities .
Mode of Action
A related compound was found to have a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 4-(1H-pyrazol-1-yl)butanoic acid may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Based on the antiparasitic, antibacterial, and anti-viral activities of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways of these organisms, leading to their inhibition or death.
Pharmacokinetics
A related compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization , suggesting that 4-(1H-pyrazol-1-yl)butanoic acid may have similar properties.
Result of Action
Based on the activities of similar compounds , it can be inferred that this compound may lead to the inhibition or death of parasites, bacteria, and viruses.
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .
Eigenschaften
IUPAC Name |
4-pyrazol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-7(11)3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTCGHYOOHMITR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149281 |
Source


|
| Record name | Pyrazole-1-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110525-56-9 |
Source


|
| Record name | 1H-Pyrazole-1-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-1-butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-1-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)

